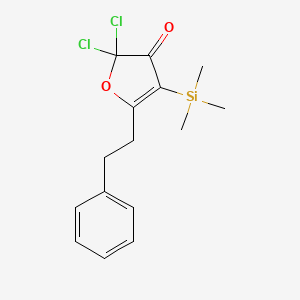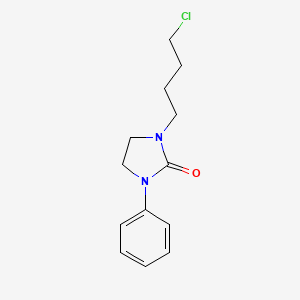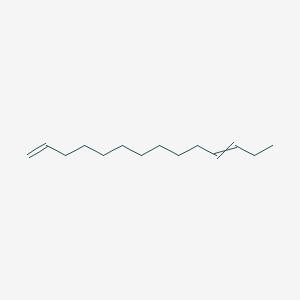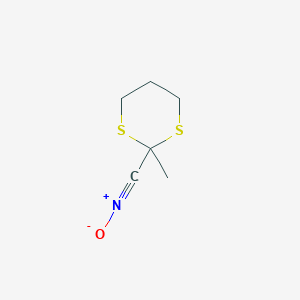![molecular formula C15H10ClNO B14265054 1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one CAS No. 141493-62-1](/img/structure/B14265054.png)
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a cyclohepta[b]pyrrol-2(1H)-one core
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one typically involves multiple steps, starting with the preparation of the cyclohepta[b]pyrrol-2(1H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid: This compound has a similar chlorophenyl group but differs in its core structure and functional groups.
(4-Chlorophenyl)(1-methyl-1H-pyrrol-2-yl)methanone: This compound also contains a chlorophenyl group but has different substituents and a distinct core structure
Propiedades
| 141493-62-1 | |
Fórmula molecular |
C15H10ClNO |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)cyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-12-6-8-13(9-7-12)17-14-5-3-1-2-4-11(14)10-15(17)18/h1-10H |
Clave InChI |
JTPDGBJAEGWSCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=CC(=O)N2C3=CC=C(C=C3)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/no-structure.png)



![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)

